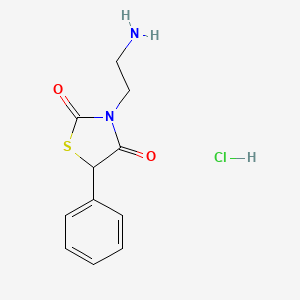
1-(3,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C19H11Cl2FN2O and its molecular weight is 373.21. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
A vast range of pyridine and fused pyridine derivatives, including the target compound, has been synthesized for exploring their structural and functional properties. Studies have shown the synthesis of various derivatives through reactions with different reagents, leading to the creation of isoquinoline derivatives, pyrido[2,3-d]pyrimidine derivatives, and naphthyridine derivative, among others (Al-Issa, 2012). These synthetic pathways are significant for the development of compounds with potential pharmaceutical and material applications.
Structural Analysis
Crystal structure determination and analysis of synthesized compounds provide insights into their molecular configurations, which is crucial for understanding their reactivity and potential applications. Studies have detailed the crystal structure of various pyridine derivatives, shedding light on their molecular geometry and intermolecular interactions (Moustafa & Girgis, 2007).
Optical and Electronic Properties
The optical properties of pyridine derivatives have been extensively studied, with findings indicating significant potential in materials science, particularly in the development of photoluminescent materials and electronic devices. Investigations into their UV–vis absorption, fluorescence spectra, and quantum yields highlight the effects of structural modifications on their optical behaviors (Cetina et al., 2010).
Material Science Applications
Some derivatives have been explored for their material science applications, such as corrosion inhibitors for metals and components in electronic devices. The synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives, for instance, have shown promising results as corrosion inhibitors, which is of great interest in the field of sustainable chemistry and engineering (Dandia et al., 2013).
Antifibrotic Potential
Research has also delved into the antifibrotic evaluation of certain pyridine and fused pyridine derivatives, indicating a potential therapeutic application in treating fibrosis-related conditions, further emphasizing the versatility and potential of these compounds in biomedicine (Ismail & Noaman, 2005).
Mecanismo De Acción
Target of Action
The primary target of this compound is Trypanothione Reductase (TR) . TR is a key enzyme in the trypanothione-based redox metabolism of pathogenic trypanosomatids, making it a suitable target for drug discovery approaches against diseases like leishmaniasis .
Mode of Action
The compound interacts with TR, inhibiting its function . The exact nature of this interaction and the resulting changes to the enzyme’s activity are still under investigation.
Biochemical Pathways
The inhibition of TR affects the trypanothione-based redox metabolism, which is crucial for the survival of trypanosomatids . This disruption can lead to an accumulation of harmful oxidative species within the parasite, ultimately leading to cell death .
Result of Action
The inhibition of TR by this compound leads to a disruption in the redox balance of the parasite, causing cell death . This makes the compound a potential candidate for the treatment of diseases caused by trypanosomatids, such as leishmaniasis .
Propiedades
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-6-(4-fluorophenyl)-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2FN2O/c20-16-7-1-12(9-17(16)21)11-24-18(8-4-14(10-23)19(24)25)13-2-5-15(22)6-3-13/h1-9H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSBTDIWVZPTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C(=O)N2CC3=CC(=C(C=C3)Cl)Cl)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2938811.png)

![3-Hydroxy-6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine](/img/structure/B2938813.png)


![N-{3-[5-(2-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2938819.png)

![7-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B2938821.png)

![7,9-dimethyl-1-pentyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2938824.png)

![3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2938829.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-ethylsulfonylbenzamide](/img/structure/B2938834.png)